4'-Hydroxyflurbiprofen

COX-1 inhibition NSAID metabolite pharmacology

4'-Hydroxyflurbiprofen is the principal, pharmacologically-distinct metabolite of flurbiprofen. It exhibits >10,000-fold lower COX-1 potency, negligible COX-2 activity, but retains FAAH inhibition. Essential for CYP2C9 phenotyping and as a negative control in inflammation models. Crucial for dissecting endocannabinoid signaling in neuroscience.

Molecular Formula C15H13FO3
Molecular Weight 260.26 g/mol
CAS No. 52807-12-2
Cat. No. B017815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxyflurbiprofen
CAS52807-12-2
Synonyms2-Fluoro-4’-hydroxy-α-methyl-[1,1’-biphenyl]-4-acetic Acid;  2-(4’-Hydroxy-2-fluoro-4-biphenylyl)propionic Acid;  4’-Hydroxyflurbiprofen;  FPH; 
Molecular FormulaC15H13FO3
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O
InChIInChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)
InChIKeyGTSMMBJBNJDFRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Hydroxyflurbiprofen (CAS 52807-12-2): Oxidative Metabolite Reference Standard for CYP2C9 Activity and Pharmacogenetic Studies


4'-Hydroxyflurbiprofen (CAS 52807-12-2) is the major oxidative metabolite of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, generated exclusively via the cytochrome P450 isoform CYP2C9 [1]. It exists as both racemic mixture and individual (R)- and (S)-enantiomers, serving as a critical biomarker for CYP2C9-mediated drug metabolism and pharmacogenetic variability [2]. Unlike the parent compound flurbiprofen, which acts as a potent COX-1/COX-2 inhibitor at submicromolar concentrations, 4'-hydroxyflurbiprofen exhibits markedly reduced potency at cyclooxygenase enzymes while retaining distinct activity at endocannabinoid-metabolizing targets [3].

Procurement Rationale: Why 4'-Hydroxyflurbiprofen Cannot Be Substituted by Flurbiprofen or Other NSAID Metabolites


Flurbiprofen and its primary metabolite 4'-hydroxyflurbiprofen exhibit fundamentally divergent pharmacological profiles that preclude functional interchangeability. While flurbiprofen potently inhibits both COX-1 and COX-2 with IC50 values of 0.48 µM and 0.47 µM respectively, 4'-hydroxyflurbiprofen achieves only 94% COX-1 inhibition at 1,000 µM and demonstrates no inhibition of arachidonic acid oxygenation [1]. Critically, the metabolite possesses unique activity against fatty acid amide hydrolase (FAAH) and 2-arachidonoylglycerol (2-AG) cyclooxygenation not observed with the parent compound . Furthermore, 4'-hydroxyflurbiprofen formation is exclusively catalyzed by CYP2C9, making it an irreplaceable probe substrate for assessing CYP2C9 activity and pharmacogenetic polymorphisms—a role that neither flurbiprofen itself nor metabolites of other NSAIDs can fulfill [2].

Quantitative Differentiation of 4'-Hydroxyflurbiprofen: Head-to-Head Evidence for Procurement Decisions


COX-1 Inhibition Potency: 4'-Hydroxyflurbiprofen vs. Flurbiprofen

4'-Hydroxyflurbiprofen inhibits COX-1 by 94% at a concentration of 1,000 µM, but does not inhibit the cyclooxygenation of arachidonic acid. In contrast, the parent compound flurbiprofen exhibits potent COX-1 inhibition with an IC50 of 0.48 µM [1].

COX-1 inhibition NSAID metabolite pharmacology

Endocannabinoid Metabolism: FAAH Inhibition by 4'-Hydroxyflurbiprofen

4'-Hydroxyflurbiprofen inhibits fatty acid amide hydrolase (FAAH) hydrolysis of anandamide in rat brain homogenates with an IC50 of 84 µM at pH 6. The parent compound flurbiprofen also inhibits FAAH, but comparative potency data are not reported in the same study [1].

FAAH endocannabinoid anandamide hydrolysis

2-AG Cyclooxygenation: Complete Inhibition by 4'-Hydroxyflurbiprofen

4'-Hydroxyflurbiprofen completely inhibits the cyclooxygenation of 2-arachidonoylglycerol (2-AG) when used at a concentration of 300 µM. In contrast, the parent compound flurbiprofen inhibits COX-2-catalyzed oxygenation of 2-AG at lower concentrations, though the metabolite's potency is reduced [1].

2-AG endocannabinoid COX-2

CYP2C9 Genotype-Dependent Pharmacokinetics: AUC Ratio of 4'-Hydroxyflurbiprofen to Flurbiprofen

In a clinical study of healthy volunteers, the AUC ratio of 4'-hydroxyflurbiprofen to flurbiprofen was significantly lower in individuals with the CYP2C9*1/*3 genotype compared to CYP2C9*1/*1 wild-type. CYP2C9 genotype accounted for 59% of the variability in flurbiprofen AUC(0-∞) and approximately 50% of the variability in formation clearance to 4'-hydroxyflurbiprofen [1][2].

CYP2C9 pharmacogenetics pharmacokinetics

Analytical Sensitivity: Lower Limit of Quantification (LLOQ) for 4'-Hydroxyflurbiprofen in Human Plasma

A validated HPLC-MS/MS method for simultaneous determination of flurbiprofen and 4'-hydroxyflurbiprofen in human plasma achieved a lower limit of quantification (LLOQ) of 0.01 µg/ml for both analytes using 100 µl of plasma. This method demonstrated improved sensitivity compared to previously described analytical methods [1][2].

LC-MS/MS bioanalysis pharmacokinetics

Validated Applications of 4'-Hydroxyflurbiprofen in Drug Metabolism, Pharmacogenetics, and Bioanalysis


CYP2C9 Phenotyping Probe in Pharmacogenetic Studies

4'-Hydroxyflurbiprofen serves as the definitive urinary and plasma biomarker for CYP2C9 activity. Formation clearance of 4'-hydroxyflurbiprofen is the primary metric for assessing CYP2C9-mediated metabolism in vivo, with CYP2C9 genotype accounting for approximately 50% of the variability in formation clearance. This application is directly supported by clinical pharmacokinetic data demonstrating significantly reduced metabolite formation in CYP2C9*3 allele carriers [1].

Reference Standard for LC-MS/MS Bioanalytical Method Development

4'-Hydroxyflurbiprofen is a required reference standard for developing and validating quantitative LC-MS/MS methods for flurbiprofen pharmacokinetic studies. Validated methods achieve LLOQs of 0.01 µg/ml in human plasma, enabling sensitive monitoring of both parent drug and metabolite in clinical samples [2]. The compound is available as a fully characterized reference standard compliant with ISO 17034 requirements for analytical method validation and quality control applications [3].

Endocannabinoid Pharmacology Research

Due to its retained activity at FAAH (IC50 = 84 µM) and complete inhibition of 2-AG cyclooxygenation at 300 µM, 4'-hydroxyflurbiprofen is a valuable tool compound for investigating non-COX mechanisms of NSAID action, particularly endocannabinoid system modulation. This application is grounded in peer-reviewed studies demonstrating that flurbiprofen metabolites maintain the capacity to inhibit endocannabinoid-metabolizing enzymes, albeit with reduced potency relative to the parent compound [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Hydroxyflurbiprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.